

Technical Guide: Perfluorohexyl Iodide (CAS 355-43-1)

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Compound of Interest

Compound Name: Potassium;manganese(2+);sulfate

CAS No.: 21005-91-4

Cat. No.: B1508604

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Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the chemical and physical properties, along with available scientific literature, for Perfluorohexyl iodide.

Chemical and Physical Properties

Perfluorohexyl iodide is a halogenated organic compound. It is a dense, non-flammable liquid at room temperature. The following table summarizes its key quantitative properties.

| Property | Value | Source |
|---------------------------------------|---|--------|
| Molecular Formula | C6F13I | [1] |
| Molecular Weight | 445.96 g/mol | N/A |
| Boiling Point | 117-118 °C | [1][2] |
| Melting Point | -46 °C | [1] |
| Density | 2.063 g/mL at 25 °C | [2] |
| Refractive Index (n _{20/D}) | 1.329 | [2] |
| InChI | InChI=1S/C6F13I/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)20 | [1] |
| Canonical SMILES | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)I | [1] |

Other Names and Identifiers:

- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane
- Tridecafluoro-1-iodohexane
- Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo-
- Hexane, tridecafluoro-1-iodo-

Synthesis and Reactions

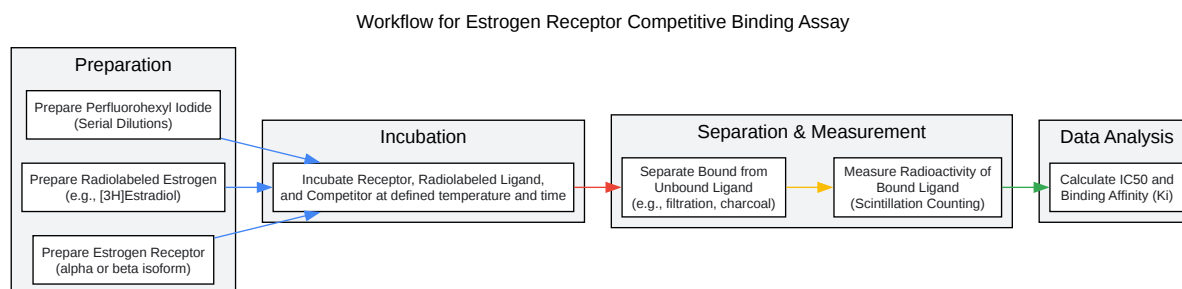
Perfluorohexyl iodide is a key intermediate in the synthesis of various organic fluorine compounds.[2] It participates in radical addition reactions, for instance, with vinyl acetate using azo-bis(isobutyronitrile) (AIBN) as an initiator.[2] It can also be grafted onto polymers like the isocitronellene/propene copolymer through a radical reaction to create fluorinated side chains.[2] Additionally, it is known to form 1:1 complexes with a variety of hydrogen-bond acceptors.[2]

Biological Activity and Applications

The primary documented biological activity of Perfluorohexyl iodide is its in vitro estrogenic activity.[2] It has been utilized in screening assays to determine the binding affinities of perfluoroalkyl iodides for estrogen receptor alpha and beta isoforms.[2]

Experimental Protocols

Detailed experimental protocols for the use of Perfluorohexyl iodide are not extensively available in the public domain. However, based on its described applications, a general workflow for a competitive binding assay can be outlined.



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Caption: Workflow for Estrogen Receptor Competitive Binding Assay.

Methodology:

- Preparation of Reagents:
 - Prepare a solution of the purified estrogen receptor (alpha or beta isoform) in a suitable buffer.
 - Prepare a stock solution of a radiolabeled estrogen (e.g., [3H]Estradiol) at a known concentration.

- Prepare serial dilutions of Perfluorohexyl iodide in the appropriate solvent to create a range of competitor concentrations.
- Incubation:
 - In a series of reaction vessels, combine the estrogen receptor solution, a fixed concentration of the radiolabeled estrogen, and varying concentrations of Perfluorohexyl iodide.
 - Include control samples containing only the receptor and radiolabeled ligand (for maximum binding) and samples with a large excess of unlabeled estradiol (for non-specific binding).
 - Incubate the mixtures at a constant temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
- Separation of Bound and Unbound Ligand:
 - Rapidly separate the receptor-bound radioligand from the unbound radioligand. Common methods include vacuum filtration through glass fiber filters or adsorption of the unbound ligand to charcoal.
- Measurement of Radioactivity:
 - Quantify the amount of radioactivity in the bound fraction using a liquid scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding of the radiolabeled ligand as a function of the logarithm of the Perfluorohexyl iodide concentration.
 - Determine the IC₅₀ value, which is the concentration of Perfluorohexyl iodide that inhibits 50% of the specific binding of the radiolabeled ligand.
 - Calculate the binding affinity (K_i) of Perfluorohexyl iodide for the estrogen receptor using the Cheng-Prusoff equation.

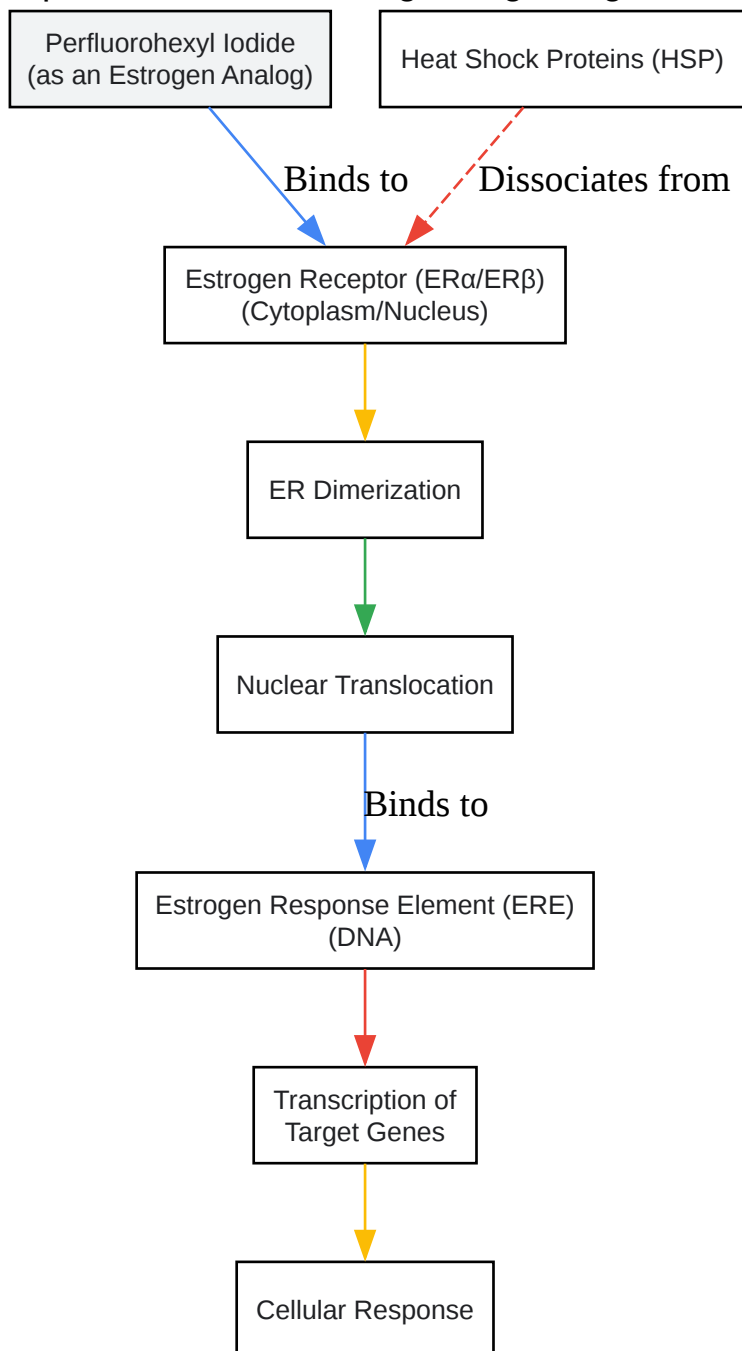
Safety and Handling

Perfluorohexyl iodide is listed as stable.^[2] However, it is reported to explode in contact with sodium when heated to its boiling point.^[2] When heated to decomposition, it emits toxic fumes of fluoride and iodide.^[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Signaling Pathways

The current literature primarily points to the interaction of Perfluorohexyl iodide with estrogen receptors, suggesting its potential to modulate estrogen signaling pathways. A simplified diagram of the classical estrogen signaling pathway is provided below.

Simplified Classical Estrogen Signaling Pathway



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Caption: Simplified Classical Estrogen Signaling Pathway.

Pathway Description:

- **Ligand Binding:** Perfluorohexyl iodide, acting as an estrogen analog, enters the cell and binds to the estrogen receptor (ER α or ER β), which is typically located in the cytoplasm or nucleus in an inactive state, bound to heat shock proteins (HSPs).
- **Conformational Change and HSP Dissociation:** Upon ligand binding, the estrogen receptor undergoes a conformational change, leading to the dissociation of the heat shock proteins.
- **Dimerization and Nuclear Translocation:** The activated estrogen receptors then form homodimers or heterodimers. These dimers translocate into the nucleus if they are not already there.
- **DNA Binding:** In the nucleus, the receptor dimers bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
- **Gene Transcription:** The binding of the receptor dimer to the ERE recruits co-activators or co-repressors, leading to the transcription of downstream genes.
- **Cellular Response:** The proteins translated from these genes elicit a cellular response.

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References

- [1. CAS Common Chemistry \[commonchemistry.cas.org\]](https://www.commonchemistry.org)
- [2. Perfluoro-1-iodohexane | 355-43-1 \[chemicalbook.com\]](https://www.chemicalbook.com/ChemicalProductProperty.aspx?cid=355431)
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